molecular formula C18H24N2O3 B2956569 6-ethyl-4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one CAS No. 899405-85-7

6-ethyl-4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2956569
CAS No.: 899405-85-7
M. Wt: 316.401
InChI Key: PKIGYMMVHJFWHY-UHFFFAOYSA-N
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Description

6-Ethyl-4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with ethyl, hydroxy, and 4-ethylpiperazinylmethyl groups. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Its structural complexity suggests applications in drug development, particularly in targeting bacterial biofilms or cancer pathways, as seen in related compounds .

Properties

IUPAC Name

6-ethyl-4-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-13-9-15-14(10-18(22)23-17(15)11-16(13)21)12-20-7-5-19(4-2)6-8-20/h9-11,21H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIGYMMVHJFWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities, including anti-cancer and cardioprotective effects. This article synthesizes available research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

The compound's molecular formula is C25H28N2OC_{25}H_{28}N_2O, indicating a complex structure that includes a coumarin backbone with an ethylpiperazine substituent. The crystal structure analysis reveals a triclinic system with notable bond lengths and angles that contribute to its biological properties .

Antitumor Activity

Research indicates that derivatives of coumarin, including the compound , exhibit significant antitumor activity. A study on related compounds showed that they could induce apoptosis in cancer cells while having minimal toxicity to normal tissues. Specifically, a related coumarin derivative demonstrated a 100% decrease in tumor cell viability in Ehrlich Ascites Carcinoma (EAC) models .

Key Findings:

  • Mechanism: Induction of apoptosis and antioxidant effects.
  • Cell Lines: EAC cells showed significant sensitivity to treatment.
  • Histological Analysis: No adverse effects on liver and kidney functions were observed .

Cardioprotective Effects

In another study focusing on myocardial infarction models in rats, a coumarin derivative similar to our compound was shown to provide cardioprotection. The treatment resulted in reduced leakage of cardiac injury markers and improved lipid profiles. The compound's ability to mitigate oxidative stress was highlighted by increased levels of glutathione (GSH) and enhanced activity of superoxide dismutase (SOD) .

Key Findings:

  • Cardiac Markers: Significant reduction in LDH, ALT, AST, CK-MB levels.
  • Oxidative Stress: Decreased lipid peroxidation and increased antioxidant enzyme activities.
  • Gene Expression: Upregulation of anti-apoptotic genes (Bcl-2) and downregulation of pro-apoptotic genes (Bax, caspase-3) .

Data Summary Table

Biological ActivityMechanismModel UsedKey Outcomes
AntitumorApoptosis inductionEAC in mice100% decrease in tumor viability
CardioprotectiveOxidative stress mitigationRat myocardial infarction modelReduced cardiac injury markers; improved lipid profile

Case Studies

  • Antitumor Evaluation : In vivo studies demonstrated the compound's efficacy against EAC cells with no significant toxicity observed in vital organs. The histopathological examination confirmed the safety profile of the compound .
  • Cardioprotection : The cardioprotective study indicated that pretreatment with the compound significantly improved cardiac function post-myocardial infarction, showcasing its potential as a therapeutic agent in cardiovascular diseases .

Comparison with Similar Compounds

Key Observations :

  • Piperazine vs. Piperidine Substitutions : The 4-ethylpiperazinyl group in the target compound may enhance solubility and receptor interaction compared to piperidine derivatives due to its tertiary amine structure and increased polarity .
  • Positional Effects : Substitutions at position 8 (e.g., dimethoxyphenyl in ) often correlate with biofilm inhibition, while 4-substituted piperazinylmethyl groups (as in the target compound) are linked to improved cellular uptake .
  • Ethyl vs. Methyl Groups : The ethyl group at position 6 in the target compound could confer greater metabolic stability compared to methyl-substituted analogues (e.g., compound 3 in ).

Comparative Challenges :

  • The ethylpiperazinyl group in the target compound may require longer reaction times or higher temperatures due to steric hindrance compared to methylpiperazine derivatives .

Physicochemical Properties

  • LogP : The target compound’s LogP is estimated to be ~2.5–3.0 , lower than piperidine analogues (e.g., compound in , LogP ~3.89) due to the polar 4-ethylpiperazine group.
  • Solubility: The hydroxy and piperazinyl groups enhance water solubility compared to non-polar derivatives like 6-hydroxy-7-methoxy-4-methyl-2H-chromen-2-one (LogP 3.89, ).

Q & A

Q. Basic

  • HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% formic acid, monitoring at λ = 254 nm .
  • NMR : 1H^1H NMR in DMSO-d6 confirms substituent integration (e.g., ethyl protons at δ 1.2–1.4 ppm; piperazine CH2 at δ 2.4–2.6 ppm) .

Q. Advanced

  • LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) with ESI+ mode and MRM transitions.
  • Dynamic Light Scattering (DLS) : Assesses aggregation in solution, critical for bioactivity studies .

How do researchers address contradictory biological activity data reported for this compound?

Basic
Contradictions often stem from assay variability :

  • Cell line specificity : Test against diverse cancer lines (e.g., MCF-7 vs. HeLa) to identify selectivity .
  • Concentration ranges : IC50 values vary with exposure time (24 vs. 48 hours); standardize protocols .

Advanced
Meta-analysis strategies :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl vs. methyl on piperazine) across studies .
  • Molecular docking : Predict binding affinity to targets (e.g., topoisomerase II) using AutoDock Vina, correlating with experimental IC50 .

What computational methods support the design of derivatives with enhanced bioactivity?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns trajectories to assess binding stability .

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